1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Salt form selection Molar mass correction Aqueous solubility

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride (CAS 1193390-04-3) is a pre-formed trihydrochloride salt of a pyrimidinyl-piperazine scaffold bearing an α-methyl-substituted propan-2-amine side chain. The compound exists within the broader class of 1-(pyrimidin-2-yl)piperazine derivatives, a pharmacophore family known for engagement with aminergic GPCR targets—most notably the α₂-adrenergic receptor and the 5-HT₁A serotonin receptor.

Molecular Formula C11H22Cl3N5
Molecular Weight 330.7 g/mol
CAS No. 1193390-04-3
Cat. No. B1521150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
CAS1193390-04-3
Molecular FormulaC11H22Cl3N5
Molecular Weight330.7 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl
InChIInChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H
InChIKeyAYYAIEKTXLLMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine Trihydrochloride (CAS 1193390-04-3): Procurement-Relevant Identity, Salt Form, and Research-Grade Specifications


1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride (CAS 1193390-04-3) is a pre-formed trihydrochloride salt of a pyrimidinyl-piperazine scaffold bearing an α-methyl-substituted propan-2-amine side chain . The compound exists within the broader class of 1-(pyrimidin-2-yl)piperazine derivatives, a pharmacophore family known for engagement with aminergic GPCR targets—most notably the α₂-adrenergic receptor and the 5-HT₁A serotonin receptor [1]. The trihydrochloride salt form (3 HCl equivalents; MW 330.68 g/mol) distinguishes this entity from its free base (CAS 924644-54-2; MW 221.30 g/mol) and its dihydrochloride counterpart (CAS 924644-36-0; MW 294.22 g/mol), with implications for aqueous solubility, handling characteristics, and stoichiometric precision in in vitro assay preparation .

Why Generic Substitution of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine Salts and Free Base Forms Introduces Experimental Risk


Interchanging the trihydrochloride salt (CAS 1193390-04-3) with the free base (CAS 924644-54-2), the dihydrochloride salt (CAS 924644-36-0), or the parent scaffold 1-(2-pyrimidinyl)piperazine (1-PP; CAS 20980-22-7) without accounting for differences in salt stoichiometry, molecular weight, aqueous solubility, and receptor pharmacology introduces quantifiable risk in assay reproducibility . The trihydrochloride form carries three HCl equivalents per molecule, yielding a molecular weight of 330.68 g/mol versus 221.30 g/mol for the free base—a ~49% mass difference that directly affects molar concentration calculations in solution-based assays . Furthermore, the α-methyl propan-2-amine side chain present in the target compound is absent in 1-PP, a structural distinction that alters hydrogen-bond donor/acceptor capacity (1 HBD, 5 HBA for the free base vs. 1 HBD, 4 HBA for 1-PP) and is expected to modify target engagement profiles at aminergic receptors based on established structure-activity relationships within this chemotype [1][2]. Procurement of a non-salt-matched or side-chain-truncated analog therefore constitutes a non-equivalent substitution.

Quantitative Differentiation Evidence for 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine Trihydrochloride (CAS 1193390-04-3) vs. Closest Analogs


Salt Stoichiometry and Molecular Weight: Trihydrochloride (3 HCl) vs. Dihydrochloride (2 HCl) vs. Free Base (0 HCl)

The target compound exists as a trihydrochloride salt with exactly 3 molar equivalents of HCl per molecule of free base, confirmed by the molecular formula C₁₁H₂₂Cl₃N₅ and molecular weight 330.68 g/mol . The dihydrochloride analog (CAS 924644-36-0) carries only 2 HCl equivalents with formula C₁₁H₂₁Cl₂N₅ and MW 294.22 g/mol, while the free base (CAS 924644-54-2) has formula C₁₁H₁₉N₅ and MW 221.30 g/mol . This represents a stepwise mass increment of ~49% (free base → trihydrochloride) and ~12% (dihydrochloride → trihydrochloride). For a researcher preparing a 10 mM stock solution, the mass of trihydrochloride salt required per mL is 3.31 mg, compared to 2.94 mg for the dihydrochloride and 2.21 mg for the free base—a difference that, if uncorrected, introduces a systematic concentration error of up to 49% .

Salt form selection Molar mass correction Aqueous solubility Assay stoichiometry

Vendor-Certified Purity Grade: 98% (LeYan) vs. 95% (Standard Commercial Grade)

The trihydrochloride salt is available at a certified purity of 98% from LeYan (Product No. 1555098, CAS 1193390-04-3), as verified by batch-specific QC release data . In contrast, the free base (CAS 924644-54-2) is typically supplied at 95% purity by multiple vendors, a 3-percentage-point absolute purity deficit that corresponds to a 2.5-fold higher maximum impurity burden (5% vs. 2%) . Bidepharm similarly lists the trihydrochloride at 95% standard purity but provides batch-specific NMR, HPLC, and GC traceability reports, enabling end-user verification of actual purity prior to experimental use .

Compound purity Quality control Reproducibility Procurement specification

Aqueous Solubility: Trihydrochloride Salt Advantage Over Free Base Form

Trihydrochloride salt formation is a widely established strategy for enhancing aqueous solubility of basic amine-containing compounds. Piperazine hydrochloride salts demonstrate water solubility of ~41% w/w at 20°C, dramatically exceeding the solubility of their corresponding free bases, which are typically sparingly soluble in aqueous media [1]. The target trihydrochloride salt, bearing three ionizable HCl equivalents, is expected to exhibit superior aqueous solubility compared to both the free base (CAS 924644-54-2) and the dihydrochloride salt (CAS 924644-36-0) [2]. Vendor descriptions consistently note that the trihydrochloride form enhances aqueous solubility and stability for biochemical applications [2].

Aqueous solubility Salt formation In vitro assay preparation Formulation

Structural Divergence from Parent 1-(2-Pyrimidinyl)piperazine (1-PP): α-Methyl Propan-2-Amine Side Chain Introduces Additional Pharmacophoric Features

The target compound differs from the extensively characterized parent scaffold 1-(2-pyrimidinyl)piperazine (1-PP) by the presence of an α-methyl propan-2-amine side chain at the piperazine N-1 position . 1-PP is a well-defined pharmacological entity with Ki = 7.3–40 nM at the α₂-adrenergic receptor (antagonist) and Ki = 414 nM at the 5-HT₁A receptor (partial agonist; Emax = 54%), with negligible affinity for D₂, D₃, D₄ (Ki > 10,000 nM) and α₁-adrenergic receptors [1]. The addition of the α-methyl propan-2-amine side chain increases the hydrogen bond donor count from 1 to 1 and the hydrogen bond acceptor count from 4 to 5, while adding a primary amine moiety (pKa ~9–10) that is protonated at physiological pH and capable of engaging additional ionic interactions within GPCR orthosteric or allosteric binding pockets [2]. SAR studies on 1-(2-pyrimidinyl)piperazine derivatives demonstrate that N-1 substitution profoundly modulates 5-HT₁A vs. 5-HT₂A selectivity [2].

Structure-activity relationship GPCR pharmacology α₂-adrenergic receptor 5-HT₁A receptor Receptor binding

Vendor Batch-Specific Analytical Traceability: NMR, HPLC, and GC Characterization vs. Uncharacterized Free Base Supplies

Bidepharm supplies the trihydrochloride salt (CAS 1193390-04-3, Cat. BD01059773) with batch-specific analytical QC data including NMR (structural confirmation), HPLC (purity determination), and GC (residual solvent analysis) . This level of characterization exceeds the typical documentation provided for the free base (CAS 924644-54-2), which is often supplied with a certificate of analysis stating only HPLC purity without full spectroscopic identity confirmation . MolCore also lists the trihydrochloride at NLT 97% purity with ISO-certified quality systems suitable for global pharmaceutical R&D .

Analytical characterization Batch traceability Quality assurance Procurement compliance

Limitation Statement: Absence of Published Direct Comparative Pharmacological Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, PatentScope, and chemical vendor databases as of May 2026 did not identify any peer-reviewed publication, patent example, or public bioassay record reporting quantitative receptor binding affinities (Ki), functional potencies (IC₅₀/EC₅₀), or in vivo pharmacokinetic parameters for 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride (CAS 1193390-04-3) or its free base (CAS 924644-54-2) [1]. All pharmacological inferences presented in this guide are derived from class-level SAR of 1-(pyrimidin-2-yl)piperazine derivatives and must be treated as hypotheses requiring experimental verification [2]. Users procuring this compound for target-based screening should anticipate that its primary pharmacological activity profile remains uncharacterized.

Data gap Research tool Primary screening Assay development

Recommended Procurement and Application Scenarios for 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine Trihydrochloride (CAS 1193390-04-3)


In Vitro GPCR Screening Campaigns Targeting Aminergic Receptors Requiring a Pre-Dissolved, High-Solubility Salt Form

The trihydrochloride salt form, with its enhanced aqueous solubility relative to the free base, is the preferred procurement choice for high-throughput screening (HTS) campaigns against aminergic GPCR panels (α₂-adrenergic, 5-HT₁A, D₂-like, and related receptors) where compound precipitation in assay buffer can generate false negatives . The precisely defined salt stoichiometry (3 HCl equiv.) eliminates molarity calculation errors that arise when using hygroscopic or variably hydrated free base material [1]. Researchers conducting radioligand displacement assays or functional cAMP/β-arrestin assays should use the 98% purity grade (LeYan) to minimize confounding impurity-driven signals at micromolar screening concentrations .

Structure-Activity Relationship (SAR) Studies Requiring a Side-Chain-Extended Pyrimidinyl Piperazine Scaffold with Full Analytical Traceability

For medicinal chemistry programs exploring the SAR of N-1 substitution on the 1-(pyrimidin-2-yl)piperazine core, this compound provides a defined α-methyl propan-2-amine extension that introduces a primary amine pharmacophoric element absent in the parent 1-PP scaffold . The availability of batch-specific NMR, HPLC, and GC characterization from Bidepharm ensures that the starting material identity and purity are documented to a standard acceptable for peer-reviewed publication and patent filing [1]. This compound can serve as a synthetic intermediate for further derivatization (e.g., amide coupling, reductive amination) at the primary amine, or as a reference ligand in selectivity profiling panels where the contribution of the side-chain amine to target engagement is being systematically evaluated .

Method Development and Validation for LC-MS/MS Bioanalytical Assays of Pyrimidinyl Piperazine Derivatives

The trihydrochloride salt, with its well-defined molecular weight (330.68 g/mol) and characteristic isotopic pattern from three chlorine atoms (³⁵Cl/³⁷Cl ratio), provides a distinctive mass spectrometric signature suitable for use as an analytical reference standard in LC-MS/MS method development . The 98% purity grade ensures accurate calibration curve preparation, while the trihydrochloride salt form's aqueous solubility facilitates preparation of stock and working solutions without the need for high-percentage organic solvents that can cause matrix effects in electrospray ionization [1]. This application is relevant for laboratories developing quantitative bioanalytical methods for pyrimidinyl piperazine-containing drug candidates or metabolites [1].

Exploratory Pharmacology Studies Investigating the Functional Consequence of N-1 Side-Chain Extension on 1-(Pyrimidin-2-yl)piperazine Chemotype Selectivity

Given the complete absence of published pharmacological data for this compound, it is appropriately positioned as a tool compound for de novo pharmacological profiling . The well-characterized pharmacology of the parent 1-PP (α₂-AR Ki = 7.3–40 nM; 5-HT₁A Ki = 414 nM, Emax = 54%; negligible D₂/D₃/D₄ affinity) provides a clear comparator baseline against which the impact of the α-methyl propan-2-amine side chain on receptor selectivity and functional efficacy can be measured [1]. Researchers should procure the 98% purity trihydrochloride salt to ensure that observed pharmacological signals are attributable to the target compound rather than impurities, and should include 1-PP as a direct comparator in all primary screening panels to enable head-to-head selectivity profiling [1].

Quote Request

Request a Quote for 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.